molecular formula C7H3F2IO B12847424 3,4-Difluoro-5-iodobenzaldehyde

3,4-Difluoro-5-iodobenzaldehyde

Katalognummer: B12847424
Molekulargewicht: 268.00 g/mol
InChI-Schlüssel: CNOHVWBAMFSNKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-5-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-iodobenzaldehyde typically involves the iodination of 3,4-difluorobenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are common oxidizing agents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Major Products Formed

    Substitution: Products like 3,4-difluoro-5-azidobenzaldehyde or 3,4-difluoro-5-cyanobenzaldehyde.

    Oxidation: 3,4-Difluoro-5-iodobenzoic acid.

    Reduction: 3,4-Difluoro-5-iodobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3,4-Difluoro-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-5-iodobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Difluoro-4-iodobenzaldehyde: Similar structure with fluorine and iodine atoms in different positions.

    3,4-Difluorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodo-2,4-difluorobenzaldehyde: Another positional isomer with different reactivity and properties.

Uniqueness

3,4-Difluoro-5-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful compound in various research applications.

Eigenschaften

Molekularformel

C7H3F2IO

Molekulargewicht

268.00 g/mol

IUPAC-Name

3,4-difluoro-5-iodobenzaldehyde

InChI

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H

InChI-Schlüssel

CNOHVWBAMFSNKC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)I)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.